[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate is a complex organic compound characterized by multiple hydroxyl groups and phosphate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate involves multiple steps, typically starting with the preparation of the oxane ring structures. The hydroxyl groups are introduced through selective hydroxylation reactions, and the phosphate ester is formed via phosphorylation reactions using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential role in cellular processes due to its phosphate ester group, which is crucial in energy transfer and signaling pathways .
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its antioxidant activity and its ability to inhibit certain enzymes .
Industry
Industrially, the compound is used in the formulation of specialized materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate ester group plays a key role in binding to active sites of enzymes, thereby modulating their activity. The compound’s hydroxyl groups contribute to its antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid
- [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 1-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Uniqueness
The uniqueness of [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C30H53O29P |
---|---|
Molecular Weight |
908.7 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C30H53O29P/c31-1-7-13(36)17(40)21(44)27(52-7)55-10(4-34)25(58-29-23(46)18(41)14(37)8(2-32)53-29)26(59-30-24(47)19(42)15(38)9(3-33)54-30)11(5-35)56-28-22(45)20(43)16(39)12(57-28)6-51-60(48,49)50/h4,7-33,35-47H,1-3,5-6H2,(H2,48,49,50) |
InChI Key |
OMYJRMJTEUZVJV-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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